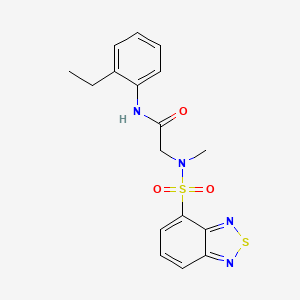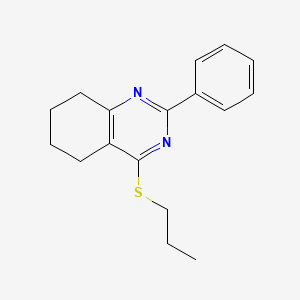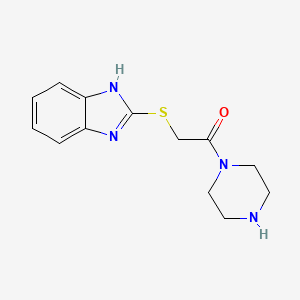
N-(5-fluoro-2-methylphenyl)-2-(9-oxoacridin-10(9H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-fluoro-2-methylphenyl)-2-(9-oxoacridin-10(9H)-yl)acetamide, also known as FOAA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in cancer research. The compound has been shown to exhibit anticancer activity against a variety of cancer cell lines, making it a promising candidate for further investigation.
Mécanisme D'action
The exact mechanism of action of N-(5-fluoro-2-methylphenyl)-2-(9-oxoacridin-10(9H)-yl)acetamide is not fully understood. However, it has been proposed that N-(5-fluoro-2-methylphenyl)-2-(9-oxoacridin-10(9H)-yl)acetamide may inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition can lead to DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
N-(5-fluoro-2-methylphenyl)-2-(9-oxoacridin-10(9H)-yl)acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer properties, N-(5-fluoro-2-methylphenyl)-2-(9-oxoacridin-10(9H)-yl)acetamide has been shown to inhibit the growth of bacteria and fungi. N-(5-fluoro-2-methylphenyl)-2-(9-oxoacridin-10(9H)-yl)acetamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-fluoro-2-methylphenyl)-2-(9-oxoacridin-10(9H)-yl)acetamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities for research purposes. N-(5-fluoro-2-methylphenyl)-2-(9-oxoacridin-10(9H)-yl)acetamide has also been shown to be relatively stable in solution, making it easy to handle in lab experiments. However, N-(5-fluoro-2-methylphenyl)-2-(9-oxoacridin-10(9H)-yl)acetamide has some limitations as well. It is a relatively new compound, and more research is needed to fully understand its properties and potential applications. Additionally, N-(5-fluoro-2-methylphenyl)-2-(9-oxoacridin-10(9H)-yl)acetamide may have some toxicity concerns, and further studies are needed to determine its safety for use in humans.
Orientations Futures
There are several potential future directions for research on N-(5-fluoro-2-methylphenyl)-2-(9-oxoacridin-10(9H)-yl)acetamide. One area of interest is the development of N-(5-fluoro-2-methylphenyl)-2-(9-oxoacridin-10(9H)-yl)acetamide-based therapies for cancer treatment. Further studies are needed to determine the optimal dosage and administration of N-(5-fluoro-2-methylphenyl)-2-(9-oxoacridin-10(9H)-yl)acetamide for maximum efficacy. Another potential direction is the investigation of N-(5-fluoro-2-methylphenyl)-2-(9-oxoacridin-10(9H)-yl)acetamide's anti-inflammatory properties for the treatment of inflammatory diseases. Finally, more research is needed to fully understand the mechanism of action of N-(5-fluoro-2-methylphenyl)-2-(9-oxoacridin-10(9H)-yl)acetamide and its potential applications in other areas of research.
Méthodes De Synthèse
N-(5-fluoro-2-methylphenyl)-2-(9-oxoacridin-10(9H)-yl)acetamide can be synthesized through a multi-step process involving the reaction of 5-fluoro-2-methylphenylamine with acetic anhydride to form N-(5-fluoro-2-methylphenyl)acetamide. This intermediate can then be reacted with 9-acridinone to form N-(5-fluoro-2-methylphenyl)-2-(9-oxoacridin-10(9H)-yl)acetamide.
Applications De Recherche Scientifique
N-(5-fluoro-2-methylphenyl)-2-(9-oxoacridin-10(9H)-yl)acetamide has been extensively studied for its anticancer properties. In vitro studies have shown that N-(5-fluoro-2-methylphenyl)-2-(9-oxoacridin-10(9H)-yl)acetamide is cytotoxic to a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. N-(5-fluoro-2-methylphenyl)-2-(9-oxoacridin-10(9H)-yl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-2-(9-oxoacridin-10-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O2/c1-14-10-11-15(23)12-18(14)24-21(26)13-25-19-8-4-2-6-16(19)22(27)17-7-3-5-9-20(17)25/h2-12H,13H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEUJBHUSMZIOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CN2C3=CC=CC=C3C(=O)C4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-chlorobenzyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7451911.png)
![N-[(4-fluorophenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7451917.png)
![1-(2,4-Dimethylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone](/img/structure/B7451933.png)
![1-(2,5-Dimethylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone](/img/structure/B7451938.png)
![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~2~-methyl-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B7451943.png)
![N-(4-bromophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide](/img/structure/B7451946.png)

![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(2,5-dimethoxyphenyl)-N~2~-methylglycinamide](/img/structure/B7451948.png)
![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(4-methoxyphenyl)-N~2~-methylglycinamide](/img/structure/B7451950.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B7451957.png)
